Home > Products > Screening Compounds P110095 > 1-Quinoxalin-2-yl-piperidin-3-ol
1-Quinoxalin-2-yl-piperidin-3-ol - 1099941-89-5

1-Quinoxalin-2-yl-piperidin-3-ol

Catalog Number: EVT-1787917
CAS Number: 1099941-89-5
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Quinoxalin-2-yl-piperidin-3-ol is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a bicyclic aromatic compound containing two nitrogen atoms, and its derivatives have been studied for various biological activities, including antimicrobial and anticancer properties. This specific compound features a piperidine moiety, which is known for its role in medicinal chemistry due to its ability to interact with biological targets.

Source

The compound can be synthesized through various chemical reactions involving quinoxaline and piperidine derivatives. Research indicates that compounds of this nature are often explored for their potential therapeutic applications, particularly in the field of pharmaceuticals.

Classification

1-Quinoxalin-2-yl-piperidin-3-ol can be classified under the following categories:

  • Chemical Class: Quinoxaline derivatives
  • Functional Group: Alcohol (due to the presence of the -OH group on the piperidine)
  • Biological Activity: Potentially antimicrobial and anticancer properties
Synthesis Analysis

Methods

The synthesis of 1-Quinoxalin-2-yl-piperidin-3-ol can be achieved through several methods, including:

  1. Condensation Reactions: The reaction of piperidine with quinoxaline derivatives under specific conditions can yield the desired product.
  2. Multi-step Synthesis: Involves the formation of intermediate compounds that are further reacted to form 1-Quinoxalin-2-yl-piperidin-3-ol.

Technical Details

A notable method involves using commercially available starting materials such as 2-nitroaniline, which undergoes a series of transformations including reduction and cyclization to form quinoxaline derivatives. These intermediates can then be reacted with piperidine derivatives to yield 1-Quinoxalin-2-yl-piperidin-3-ol.

Molecular Structure Analysis

Structure

The molecular structure of 1-Quinoxalin-2-yl-piperidin-3-ol consists of:

  • A quinoxaline ring system
  • A piperidine ring
  • A hydroxyl group (-OH) attached to the piperidine
Chemical Reactions Analysis

Reactions

1-Quinoxalin-2-yl-piperidin-3-ol may participate in various chemical reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Oxidation/Reduction: The alcohol functionality may undergo oxidation to form ketones or aldehydes.

Technical Details

The reactivity of the compound is influenced by both the quinoxaline and piperidine rings, which can affect its interaction with other chemical species.

Mechanism of Action

Process

The mechanism of action for 1-Quinoxalin-2-yl-piperidin-3-ol, particularly in biological systems, may involve:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes, influencing cellular pathways.
  2. Modulation of Signaling Pathways: By interacting with proteins involved in signaling, it may exhibit therapeutic effects.

Data

Research has shown that quinoxaline derivatives often exhibit activity against cancer cells and pathogens, suggesting that 1-Quinoxalin-2-yl-piperidin-3-ol may also possess similar properties.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Can undergo typical organic reactions associated with alcohols and nitrogen-containing heterocycles.

Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be obtained through experimental characterization.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential bioactivity, 1-Quinoxalin-2-yl-piperidin-3-ol is a candidate for drug development targeting various diseases.
  2. Biological Research: Used in studies exploring the mechanisms of action of quinoxaline derivatives in cancer therapy and antimicrobial activity.

Research into this compound continues to evolve, focusing on its synthesis, biological activity, and potential therapeutic applications across multiple fields within medicinal chemistry.

Introduction to 1-Quinoxalin-2-yl-piperidin-3-ol in Medicinal Chemistry

1-Quinoxalin-2-yl-piperidin-3-ol represents a strategically designed hybrid molecule merging two privileged scaffolds in medicinal chemistry: the quinoxaline heterocycle and the piperidine ring system. This compound exemplifies contemporary approaches in rational drug design, where synergistic integration of distinct pharmacophoric elements aims to enhance biological activity, improve selectivity, and overcome limitations of simpler molecular frameworks. The quinoxaline moiety contributes planar aromatic characteristics conducive to π-π stacking interactions with biological targets, while the piperidine-3-ol subunit introduces a chiral center and three-dimensional structural diversity critical for optimizing target binding and pharmacokinetic properties. This molecular architecture positions 1-quinoxalin-2-yl-piperidin-3-ol as a promising candidate for exploration across multiple therapeutic domains, leveraging the established pharmacological profiles of its component heterocycles while generating novel structure-activity relationships [1] [6].

Role of Quinoxaline-Piperidine Hybrids in Drug Discovery

Quinoxaline-piperidine hybrids constitute an emerging class of bioactive compounds demonstrating significant therapeutic potential across diverse disease categories. The molecular synergy between these systems arises from complementary pharmacological properties:

Table 1: Biological Activities of Representative Quinoxaline-Piperidine Hybrids

Hybrid StructureReported Biological ActivitiesKey FindingsReference
Pyrrolo[1,2-a]quinoxaline-piperidineSirt6 activation, anti-inflammatory, anti-SARS-CoV-2Compound 38 inhibited SARS-CoV-2 infection (EC₅₀ = 9.3 µM) and suppressed proinflammatory cytokines
Quinoxaline-piperidine ethersInfluenza virus inhibitionDemonstrated interference with early-middle stages of influenza virus replication [1]
Quinoxaline-2-carbonitrile-piperidineSelective cytotoxicity under hypoxic conditions (anticancer)Targeted solid tumor microenvironment [3]
2,3-Disubstituted quinoxaline-piperidineBroad-spectrum antibacterialActivity against Gram-positive and Gram-negative pathogens [1] [3]

The pharmacological versatility of these hybrids stems from the quinoxaline nucleus's ability to intercalate with biological macromolecules and the piperidine ring's capacity to confer favorable membrane permeability and engage in specific hydrogen-bonding interactions. Recent investigations highlight their effectiveness against challenging therapeutic targets, including viral pathogens like influenza and SARS-CoV-2, where compound 38 (a pyrrolo[1,2-a]quinoxaline derivative with a piperazinyl side chain) exhibited potent antiviral activity by potentially modulating host factors like Sirt6, a NAD⁺-dependent deacetylase involved in inflammation and viral replication [1] . Furthermore, derivatives such as quinoxaline-2-carbonitrile 1,4-dioxides demonstrate selective cytotoxicity against tumor cells under hypoxic conditions, exploiting the unique biochemistry of the tumor microenvironment [3]. The integration of the piperidine ring often enhances solubility and bioavailability compared to unsubstituted quinoxalines, addressing historical limitations of quinoxaline derivatives associated with poor pharmacokinetics and toxicity concerns like mutagenicity or photoallergic reactions [1] [3].

Structural Significance of the Piperidine-3-ol Moiety in Bioactive Molecules

The piperidine-3-ol subunit within 1-quinoxalin-2-yl-piperidin-3-ol is a critical determinant of its physicochemical and pharmacological profile. This moiety exhibits distinct advantages over simple piperidine or planar heterocycles:

Table 2: Impact of Piperidine-3-ol Moiety on Molecular Properties

PropertyPiperidine-3-ol ContributionBiological Consequence
StereochemistryIntroduction of chiral center(s)Enables enantioselective target interactions; influences potency and selectivity
Polar Surface Area (PSA)Higher PSA (~40-50 Ų) compared to piperidine (~16 Ų)Enhances water solubility and modulates membrane permeability
Hydrogen Bonding CapacityActs as both H-bond donor (OH) and acceptor (N, OH)Facilitates stronger and more specific binding to target proteins
Conformational FlexibilityPseudorotation of saturated ring; hydroxyl group orientationAdaptability to diverse binding pockets; stabilization of bioactive conformers
Dipole MomentIncreased polarityInfluences desolvation energy and binding kinetics

The hydroxyl group at the 3-position transforms the piperidine ring from a primarily hydrophobic element into an amphiphilic scaffold capable of forming critical hydrogen bonds with biological targets. This significantly enhances binding affinity and specificity. Computational analyses comparing pyrrolidine (a related 5-membered ring), piperidine, and cyclopentane demonstrate that the nitrogen atom markedly increases polarity, dipole moment, and polar surface area (PSA), crucial for solubility and bioavailability. Piperidine-3-ol further amplifies these effects [4] [6]. The stereogenic center introduced by the chiral alcohol allows exploration of stereospecific interactions with enantioselective biological targets, a strategy regulated by FDA guidelines for optimizing therapeutic efficacy and safety. Conformationally, the saturated piperidine ring accesses energetically favorable "pseudorotamer" states, providing significant three-dimensional (3D) coverage that complements the planar quinoxaline system. This 3D shape is increasingly recognized as beneficial for target engagement and overcoming flat molecular complexity limitations associated with poor drug-likeness [4] [6]. Furthermore, the hydroxyl group serves as a synthetic handle for further derivatization (e.g., etherification, esterification, or hydrogen bond tuning), enabling medicinal chemists to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties and fine-tune activity [4] [6].

Historical Context: Evolution of Quinoxaline Derivatives in Antimicrobial and Anticancer Research

Quinoxaline derivatives have traversed a significant developmental pathway from early antimicrobial agents to contemporary multitarget therapeutic candidates, setting the stage for advanced hybrids like 1-quinoxalin-2-yl-piperidin-3-ol:

  • Early Antimicrobial Agents (1960s-1980s): The therapeutic potential of quinoxaline derivatives was first realized with the discovery of quinoxaline 1,4-dioxides. Natural products like iodinin (2-hydroxy-1,6-phenazinediol 5,10-dioxide), isolated from Chromobacterium iodinum, demonstrated notable antimicrobial properties as early as the 1940s [3]. Synthetic derivatives such as quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) became clinically established broad-spectrum antibacterial agents in the Soviet Union during the 1970s. These agents paved the way for recognizing the quinoxaline nucleus as a valuable pharmacophore against infectious diseases [3].

  • Expansion into Antiparasitic and Anticancer Domains (1990s-2000s): Research broadened to explore derivatives for tuberculosis (e.g., compound 5 with promising antituberculosis activity), malaria, trypanosomiasis, and leishmaniasis [3]. Concurrently, the anticancer potential of quinoxalines gained traction. Compounds like echinomycin (a quinoxaline-containing natural product) demonstrated DNA-binding properties, albeit with significant toxicity. Synthetic efforts focused on derivatives like quinoxaline-2-carbonitrile 1,4-dioxides (e.g., compound 8), designed to exploit tumor hypoxia for selective activation and cytotoxicity [3]. The identification of quinoxaline-based kinase inhibitors and topoisomerase inhibitors further cemented their role in oncology research.

  • Modern Era: Targeted Hybrids and Multifunctional Agents (2010s-Present): Contemporary research emphasizes molecular hybridization and structure-based design. Quinoxaline-piperidine hybrids represent a key evolution, addressing limitations of early quinoxalines (e.g., solubility, toxicity) while enhancing target affinity and selectivity. The discovery of compounds like pyrrolo[1,2-a]quinoxaline-based Sirt6 activators (e.g., 35, 36, 38) exemplifies this trend. These molecules showcase multitarget potential, exhibiting potent anti-inflammatory effects (suppressing LPS-induced cytokines), significant anti-SARS-CoV-2 activity (e.g., 38, EC₅₀ = 9.3 µM), and anticancer properties (e.g., 36, inhibiting cancer cell colony formation) [1] . The incorporation of the piperidine ring, particularly substituted variants like piperidine-3-ol, has been instrumental in improving the drug-like properties and broadening the therapeutic scope beyond traditional areas. Recent synthetic advances, including green chemistry approaches (e.g., microwave-assisted synthesis, one-pot multicomponent reactions), facilitate the efficient generation of complex quinoxaline-piperidine libraries for biological evaluation [1] .

The historical trajectory underscores a shift from simple quinoxaline antibiotics to sophisticated, rationally designed hybrids like 1-quinoxalin-2-yl-piperidin-3-ol. These modern entities leverage the intrinsic bioactivity of quinoxalines while mitigating historical drawbacks through structural optimization, particularly the inclusion of saturated N-heterocycles such as piperidine-3-ol, positioning them as promising leads for future drug development against complex diseases including viral infections, cancer, and inflammatory disorders [1] [3] .

Table 3: Key Quinoxaline Derivatives in Drug Discovery History

EraRepresentative CompoundsPrimary Therapeutic FocusStructural Notes & Advances
1960s-1980sIodinin, Quinoxidine, DioxidineBroad-spectrum AntibacterialEarly quinoxaline 1,4-dioxides; Established clinical utility
1990s-2000sCompound 5, Echinomycin analogs, Compound 8Antitubercular, Anticancer (DNA-binding, Hypoxia-targeting)Introduction of specific substitutions (e.g., carbonitrile); Focus on mechanism
2010s-PresentPyrrolo[1,2-a]quinoxalines (e.g., 38), Quinoxaline-piperidine hybridsMultitarget (Antiviral, Anti-inflammatory, Anticancer)Hybrid architectures; Incorporation of solubilizing/aliphatic rings (Piperidine); Sirt6/NF-κB targeting

Properties

CAS Number

1099941-89-5

Product Name

1-Quinoxalin-2-yl-piperidin-3-ol

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-ol

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c17-10-4-3-7-16(9-10)13-8-14-11-5-1-2-6-12(11)15-13/h1-2,5-6,8,10,17H,3-4,7,9H2

InChI Key

AAPYGUQGERDZGB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.